molecular formula C23H36O3 B10767142 [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B10767142
M. Wt: 360.5 g/mol
InChI Key: ACYNJBAUKQMZDF-AAORCBLUSA-N
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Description

[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex organic compound that features an epoxide group and a polyunsaturated fatty acid ester This compound is notable for its unique structure, which combines the reactivity of an epoxide with the biological significance of a polyunsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Epoxidation of Allylic Alcohols: : The synthesis of [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically begins with the epoxidation of an allylic alcohol. This can be achieved using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the epoxide ring.

  • Esterification: : The next step involves the esterification of the epoxide with (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid. This reaction can be catalyzed by a strong acid, such as sulfuric acid, or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, would be essential. Additionally, purification steps like distillation or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The epoxide group in [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products. Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alcohols, under basic (e.g., NaOH) or acidic (e.g., HCl) conditions

Major Products

    Diols: From oxidation reactions

    Alcohols: From reduction reactions

    Substituted Epoxides: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential anti-inflammatory and anti-cancer properties. The polyunsaturated fatty acid moiety is known to play a role in cell signaling and membrane fluidity, which are critical in various physiological processes.

Industry

In the industrial sector, this compound can be used in the production of specialized polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its interaction with cellular components. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to changes in their function. The polyunsaturated fatty acid part of the molecule can integrate into cell membranes, affecting their fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
  • [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Uniqueness

This compound is unique due to its combination of an epoxide group and a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+/t22-/m0/s1

InChI Key

ACYNJBAUKQMZDF-AAORCBLUSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@@H]1CO1

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Origin of Product

United States

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